molecular formula C9H15F3N2O2 B2744864 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid CAS No. 1459788-48-7

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid

Cat. No.: B2744864
CAS No.: 1459788-48-7
M. Wt: 240.226
InChI Key: PSXDMJGVOXFFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is a piperazine derivative featuring a trifluoroethyl substituent at the 4-position of the piperazine ring and a propanoic acid moiety. Piperazine-based compounds are widely explored in medicinal and agrochemical research due to their versatile pharmacological profiles and ability to modulate biological targets.

Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2/c1-7(8(15)16)14-4-2-13(3-5-14)6-9(10,11)12/h7H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXDMJGVOXFFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide under basic conditions to form the intermediate 4-(2,2,2-trifluoroethyl)piperazine. This intermediate is then reacted with acryloyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the synthesis of derivatives of piperazine compounds that exhibit anticancer properties. For instance, compounds synthesized from similar piperazine structures have shown promising results against various cancer cell lines. Research indicates that modifications to the piperazine ring can enhance biological activity and selectivity towards cancer cells .

Case Study:

  • A series of propanamide derivatives bearing piperazine moieties were synthesized and evaluated for their anticancer potential. The results indicated that specific derivatives exhibited low IC50 values, suggesting strong anticancer activity compared to established drugs like doxorubicin .

Antiviral Properties

The compound's structural features may also contribute to antiviral activities. Research focusing on influenza virus polymerase inhibitors has highlighted the potential for compounds that disrupt protein-protein interactions critical for viral replication .

Case Study:

  • Studies have shown that certain derivatives can inhibit the interaction between the PA-PB1 subunits of the influenza virus polymerase complex, which is essential for viral RNA synthesis. This suggests a pathway for developing new antiviral agents based on the piperazine scaffold .

Synthesis and Derivative Development

The versatility of 2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid allows for extensive derivative synthesis aimed at enhancing pharmacological profiles:

Synthesis Techniques

Various synthetic routes have been developed to create derivatives with improved efficacy and reduced toxicity. For example, modifications at different positions of the piperazine ring or altering substituents on the propanoic acid backbone can yield compounds with distinct biological activities .

Structure-Activity Relationship Studies

Understanding how structural changes influence biological activity is crucial in drug development. Studies have systematically varied substituents on the piperazine ring to identify optimal configurations for therapeutic effects .

Mechanism of Action

The mechanism of action of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous piperazine derivatives vary in substituents on the piperazine ring and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name Substituent on Piperazine Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid 2,2,2-Trifluoroethyl Propanoic acid C₈H₁₃F₃N₂O₂ Not reported Research chemical; enhanced lipophilicity due to -CF₃
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester 4-Chlorophenyl Ethyl ester C₁₆H₂₁ClN₂O₂ Not reported Synthesized via N-alkylation; ester group reduces polarity
3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid 4-(Trifluoromethyl)pyrimidin-2-yl Propanoic acid C₁₂H₁₅F₃N₄O₂ 304.27 Heterocyclic substituent; potential kinase inhibition
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22) 4-(Trifluoromethyl)phenyl Ketone C₁₄H₁₅F₃N₂O Not reported Ketone group enhances reactivity; synthesized via coupling reactions
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid 5-(Trifluoromethyl)pyridin-2-yl Propanoic acid C₁₃H₁₅F₃N₃O₂ Not reported Pyridine ring may improve bioavailability

Key Research Findings

  • Trifluorinated Substituents: The trifluoroethyl group in the target compound and the trifluoromethylpyrimidine group in ’s compound both enhance metabolic stability and hydrophobic interactions compared to non-fluorinated analogs. However, the trifluoroethyl group’s smaller size may reduce steric hindrance compared to bulkier aryl substituents .
  • Synthetic Accessibility : N-Alkylation () and coupling reactions () are common synthetic routes for such compounds. Yields vary significantly; for example, MK22 () was obtained in 60% yield, while the compound in had a 29% yield, highlighting challenges in optimizing piperazine derivatization .

Biological Activity

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid (CAS Number: 1459788-48-7) is a synthetic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, particularly the trifluoroethyl group and the piperazine moiety, suggest various mechanisms of action that may be relevant in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

  • Molecular Formula : C10H17F3N2O2
  • Molecular Weight : 246.25 g/mol
  • Density : Approximately 1.0 g/cm³ (predicted)
  • Boiling Point : 313.1 ± 42.0 °C (predicted)
  • pKa : 7.77 ± 0.10 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide under basic conditions, followed by reaction with acryloyl chloride to yield the final product. This method allows for the introduction of the trifluoroethyl group, which enhances lipophilicity and biological activity.

The biological activity of this compound is influenced by its interaction with specific molecular targets within biological systems:

  • The trifluoroethyl group increases lipophilicity, enabling better membrane permeability.
  • The piperazine ring facilitates hydrogen bonding and electrostatic interactions with target proteins, potentially modulating their activity.

Anti-inflammatory Activity

Research has indicated that derivatives of piperazine, including compounds similar to this compound, exhibit significant anti-inflammatory properties. In studies screening various piperazine derivatives, some compounds demonstrated up to 87% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations around 10 μM .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone71% at 1 μM84% at 1 μM
Compound AUp to 65%Up to 93%
Compound BUp to 70%Up to 85%

Antimicrobial Activity

The antimicrobial efficacy of related piperazine compounds has also been evaluated. Some studies reported that certain derivatives exhibited antimicrobial activities significantly stronger than standard antibiotics like ciprofloxacin and miconazole at equivalent MIC values .

Test OrganismMIC (μg/mL)Compound A EfficacyCompound B Efficacy
E. coli10StrongModerate
S. aureus10Very StrongStrong

Potential Therapeutic Applications

Given its biological activities, compounds like this compound are being explored for potential therapeutic applications in:

  • Anti-inflammatory therapies for chronic inflammatory diseases.
  • Antimicrobial treatments targeting resistant bacterial strains.

Case Studies

A notable study evaluated the anti-inflammatory effects of a series of piperazine derivatives in vivo and in vitro. The results indicated a significant reduction in inflammation markers in animal models treated with these compounds compared to controls . Another case study highlighted the effectiveness of similar compounds against biofilm formation in bacteria such as Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.